3,11-Bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one
Description
3,11-Bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[515826]pentadecan-7-one is a complex organic compound characterized by its unique dispiro structure and multiple functional groups
Properties
IUPAC Name |
3,11-bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2O5/c24-17-5-1-15(2-6-17)19-27-11-22(12-28-19)9-10-23(21(22)26)13-29-20(30-14-23)16-3-7-18(25)8-4-16/h1-8,19-20H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUNDXISPVWRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC(OC2)C3=CC=C(C=C3)Cl)C(=O)C14COC(OC4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one typically involves multi-step organic reactions. The process begins with the preparation of the core dispiro structure, followed by the introduction of the 4-chlorophenyl groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the dispiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced analytical methods ensures the quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
3,11-Bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The 4-chlorophenyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
3,11-Bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,11-Bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,7,10-Trioxadispiro[2,2,4,2]dodecane
- 2,8,11-Trioxadispiro[3.2.4.2]tridecane
- tert-butyl 14-oxo-3,7,15-triazadispiro[5.1.5.2]pentadecane-3-carboxylate
Uniqueness
3,11-Bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one is unique due to its specific dispiro structure and the presence of 4-chlorophenyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
